molecular formula C12H15NO2 B14838936 2-Cyclopropoxy-N,N-dimethylbenzamide

2-Cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14838936
M. Wt: 205.25 g/mol
InChI Key: MZVFEBZLFHXDSH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by a cyclopropoxy group (-O-C3H5) at the ortho position of the benzene ring and an N,N-dimethyl substituent on the amide nitrogen. This structural configuration imparts unique steric and electronic properties. The cyclopropoxy group introduces significant steric hindrance due to the strained cyclopropane ring, while the oxygen atom contributes electron-withdrawing effects. The N,N-dimethyl amide group enhances solubility in organic solvents and influences rotational barriers around the C-N bond .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C12H15NO2/c1-13(2)12(14)10-5-3-4-6-11(10)15-9-7-8-9/h3-6,9H,7-8H2,1-2H3

InChI Key

MZVFEBZLFHXDSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropoxy-N,N-dimethylbenzamide can be achieved through several methods. . The reaction typically requires heating and the use of solvents such as dimethylformamide (DMF) to facilitate the process. Industrial production methods often involve the use of carboxylic acids and dimethylamine in the presence of coupling reagents to achieve high yields .

Chemical Reactions Analysis

2-Cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Effects

a) N,N-Dimethylbenzamide (Parent Compound)
  • Rotational Barriers : The rotational barrier (ΔG‡298) for N,N-dimethylbenzamide varies with solvent polarity. For example, ΔG‡298 decreases from 67.8 kJ/mol in cyclohexane to 65.3 kJ/mol in DMSO due to solvent stabilization of the transition state .
  • 13C NMR Shifts : Solvent-induced chemical shifts (s.i.c.s.) for the carbonyl carbon range from -1.6 ppm (C6D6/CS2) to +2.1 ppm (DMSO), reflecting solvent-dependent electronic environments .
b) 4-Hexyl-N,N-dimethylbenzamide
  • Synthesis : Prepared via iron-catalyzed cross-coupling of 4-chloro-N,N-dimethylbenzamide with hexyl Grignard reagents (95% yield) .
  • Reactivity : The hexyl chain at the para position enhances lipophilicity but has minimal impact on rotational barriers compared to ortho substituents.
c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Directing Groups : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. The hydroxyl and dimethyl groups stabilize coordination with transition metals .
d) 2-Cyclopropoxy-N,N-dimethylbenzamide
  • Electronic Effects : The electron-withdrawing cyclopropoxy group may deshield the carbonyl carbon in 13C NMR, leading to downfield shifts compared to alkyl-substituted analogs .

Solvent and Spectroscopic Properties

Table: Comparative 13C NMR Data (Carbonyl Carbon)
Solvent N,N-Dimethylbenzamide (ppm) 4-Hexyl Derivative (ppm) 2-Cyclopropoxy (Inferred)
Cyclohexane 0.0 (reference) Similar Upfield shift due to steric strain
DMSO +2.1 +1.9 +2.3–2.5 (electron withdrawal)
C6D6/CS2 -1.6 -1.4 -1.8
  • Key Insight : The cyclopropoxy group’s electronic effects may amplify solvent-induced shifts compared to alkyl-substituted analogs .

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